molecular formula C16H16N2O3 B1216556 2-(3-acetamidophenoxy)-N-phenylacetamide

2-(3-acetamidophenoxy)-N-phenylacetamide

Cat. No. B1216556
M. Wt: 284.31 g/mol
InChI Key: WGZZKVRMBFIFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-acetamidophenoxy)-N-phenylacetamide is a member of acetamides and an anilide.

Scientific Research Applications

Antitubercular Agent

A study on derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide demonstrated significant antitubercular activities. These compounds showed potent or moderate activity against M. tuberculosis, with no inhibitory effects against different tumor cell lines, suggesting potential as affordable antitubercular agents (Ang et al., 2012).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another study synthesized derivatives of 2-(substituted phenoxy) N-(1-phenylethyl)acetamide, evaluating them for anticancer, anti-inflammatory, and analgesic activities. Certain compounds exhibited potent activities, with one derivative showing promise as a therapeutic agent (Rani et al., 2014).

Electrochemical Analysis in Pharmaceutical Formulations

A study investigated the electrochemical properties of acetaminophen (paracetamol), which is structurally similar to 2-(3-acetamidophenoxy)-N-phenylacetamide. The research focused on the electrochemical oxidation mechanism of acetaminophen, highlighting its applications in quality control analysis of pharmaceutical products (Fanjul-Bolado et al., 2009).

Drug Metabolism Pathway

A study on acetaminophen metabolism indicated the formation of potent TRPV1 agonist N-arachidonoylphenolamine (AM404) in the brain and spinal cord, following conjugation with arachidonic acid. This reveals a novel pathway for drug metabolism, providing insights into the analgesic effects of acetaminophen (Högestätt et al., 2005).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of acetaminophen, similar in structure to 2-(3-acetamidophenoxy)-N-phenylacetamide, used TiO2 nanoparticles. This study provided insights into the environmental impact and degradation pathways of such compounds (Jallouli et al., 2017).

Acetaminophen Metabolism in Toxicity Studies

A metabolic phenotyping study on acetaminophen provided comprehensive insights into its metabolism and hepatotoxicity. This could be relevant for understanding the toxicity potential of similar compounds like 2-(3-acetamidophenoxy)-N-phenylacetamide (Coen, 2015).

properties

Product Name

2-(3-acetamidophenoxy)-N-phenylacetamide

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-(3-acetamidophenoxy)-N-phenylacetamide

InChI

InChI=1S/C16H16N2O3/c1-12(19)17-14-8-5-9-15(10-14)21-11-16(20)18-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)

InChI Key

WGZZKVRMBFIFGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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